molecular formula C18H24N2O4 B1667387 Ancarolol CAS No. 75748-50-4

Ancarolol

Cat. No.: B1667387
CAS No.: 75748-50-4
M. Wt: 332.4 g/mol
InChI Key: XBRNQRFNEAHCPR-UHFFFAOYSA-N
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Description

Ancarolol is a beta-adrenergic blocking agent, commonly known as a beta-blocker. It is used primarily in the treatment of cardiovascular conditions such as hypertension and arrhythmias. The chemical structure of this compound is characterized by the presence of a furan ring, making it distinct among beta-blockers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ancarolol can be synthesized through a multi-step process involving the reaction of tert-butylamine with epichlorohydrin to form a key intermediate. This intermediate is then reacted with 2-furancarboxylic acid to yield this compound. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Ancarolol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various alcohols, ketones, and substituted derivatives of this compound .

Scientific Research Applications

Ancarolol has a wide range of applications in scientific research:

Mechanism of Action

Ancarolol exerts its effects by blocking beta-adrenergic receptors, specifically the beta-1 and beta-2 receptors. This action inhibits the binding of catecholamines such as adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. The molecular targets include the beta-adrenergic receptors located in the heart and vascular smooth muscle .

Comparison with Similar Compounds

Uniqueness of Ancarolol: this compound’s unique structure, featuring a furan ring, distinguishes it from other beta-blockers. This structural difference may contribute to its specific binding affinity and pharmacokinetic properties, making it a valuable compound for targeted therapeutic applications .

Properties

IUPAC Name

N-[2-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-18(2,3)19-11-13(21)12-24-15-8-5-4-7-14(15)20-17(22)16-9-6-10-23-16/h4-10,13,19,21H,11-12H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRNQRFNEAHCPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1NC(=O)C2=CC=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50868379
Record name N-{2-[3-(tert-Butylamino)-2-hydroxypropoxy]phenyl}furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50868379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75748-50-4
Record name N-[2-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-2-furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75748-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ancarolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075748504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{2-[3-(tert-Butylamino)-2-hydroxypropoxy]phenyl}furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50868379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANCAROLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00EED65INL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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